molecular formula C23H20ClN5O4S B299560 N-{3-CHLORO-4-[(1-PHENYL-1H-TETRAZOL-5-YL)SULFANYL]PHENYL}-3,4,5-TRIMETHOXYBENZAMIDE

N-{3-CHLORO-4-[(1-PHENYL-1H-TETRAZOL-5-YL)SULFANYL]PHENYL}-3,4,5-TRIMETHOXYBENZAMIDE

Cat. No.: B299560
M. Wt: 498 g/mol
InChI Key: JBMRDLHYCXRSKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-CHLORO-4-[(1-PHENYL-1H-TETRAZOL-5-YL)SULFANYL]PHENYL}-3,4,5-TRIMETHOXYBENZAMIDE is a complex organic compound with a molecular formula of C23H20ClN5O4S and a molecular weight of 498 g/mol. This compound features a tetrazole ring, which is known for its diverse biological applications, particularly in medicinal chemistry .

Preparation Methods

The synthesis of N-{3-CHLORO-4-[(1-PHENYL-1H-TETRAZOL-5-YL)SULFANYL]PHENYL}-3,4,5-TRIMETHOXYBENZAMIDE involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:

    Formation of the tetrazole ring: This can be achieved using triethyl orthoformate and sodium azide, or through the reaction of alcohols and aldehydes with isocyanides.

    Attachment of the tetrazole ring to the phenyl group: This step involves the use of coupling reagents and catalysts to ensure the efficient formation of the desired product.

    Introduction of the chloro and sulfanyl groups: These functional groups are introduced through substitution reactions, often using chlorinating agents and thiol compounds.

    Final coupling with 3,4,5-trimethoxybenzamide: The final step involves the coupling of the intermediate product with 3,4,5-trimethoxybenzamide under specific reaction conditions to yield the target compound.

Chemical Reactions Analysis

N-{3-CHLORO-4-[(1-PHENYL-1H-TETRAZOL-5-YL)SULFANYL]PHENYL}-3,4,5-TRIMETHOXYBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the tetrazole ring or other functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate reaction conditions.

Scientific Research Applications

N-{3-CHLORO-4-[(1-PHENYL-1H-TETRAZOL-5-YL)SULFANYL]PHENYL}-3,4,5-TRIMETHOXYBENZAMIDE has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound’s tetrazole ring is known for its biological activities, such as antibacterial, antifungal, and anti-inflammatory properties.

    Biological Studies: It is used in studies related to receptor-ligand interactions due to its ability to stabilize electrostatic repulsion and enhance lipid solubility.

    Industrial Applications: The compound is utilized in the development of new materials and as a platform for virtual screening in drug discovery.

Mechanism of Action

The mechanism of action of N-{3-CHLORO-4-[(1-PHENYL-1H-TETRAZOL-5-YL)SULFANYL]PHENYL}-3,4,5-TRIMETHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. The tetrazole ring acts as a bioisostere of carboxylic acids, allowing it to interact with various enzymes and receptors. This interaction can lead to the inhibition of specific biological pathways, resulting in the compound’s observed biological activities .

Comparison with Similar Compounds

N-{3-CHLORO-4-[(1-PHENYL-1H-TETRAZOL-5-YL)SULFANYL]PHENYL}-3,4,5-TRIMETHOXYBENZAMIDE can be compared with other tetrazole-containing compounds, such as:

    5-phenyl-1H-tetrazole: Known for its analgesic and anti-inflammatory properties.

    4H-1,2,4-triazole derivatives: These compounds exhibit central and peripheral analgesic properties.

    Tetrazole-based drugs: Various tetrazole derivatives are used in pharmaceuticals for their antibacterial, antifungal, and antihypertensive activities.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H20ClN5O4S

Molecular Weight

498 g/mol

IUPAC Name

N-[3-chloro-4-(1-phenyltetrazol-5-yl)sulfanylphenyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C23H20ClN5O4S/c1-31-18-11-14(12-19(32-2)21(18)33-3)22(30)25-15-9-10-20(17(24)13-15)34-23-26-27-28-29(23)16-7-5-4-6-8-16/h4-13H,1-3H3,(H,25,30)

InChI Key

JBMRDLHYCXRSKO-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=C(C=C2)SC3=NN=NN3C4=CC=CC=C4)Cl

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=C(C=C2)SC3=NN=NN3C4=CC=CC=C4)Cl

Origin of Product

United States

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